molecular formula C7H8BrNO2S B13313388 (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid

(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid

Cat. No.: B13313388
M. Wt: 250.12 g/mol
InChI Key: CHYYZVCHTLNBGO-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid (CAS: 1366279-75-5) is a chiral amino acid derivative featuring a brominated thiophene ring. Its molecular formula is C₇H₈BrNO₂S, with a molecular weight of 250.11 g/mol .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

CHYYZVCHTLNBGO-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1[C@H](CC(=O)O)N)Br

Canonical SMILES

C1=CSC(=C1C(CC(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid typically involves the incorporation of a bromothiophene moiety into an amino acid framework. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated amino acid under palladium catalysis . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dehalogenated thiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.

Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The amino acid component allows for incorporation into biological systems, facilitating its study and application in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogen Type and Position

The halogen substituent (Br, Cl, I, F) and its position on the aromatic ring significantly alter physicochemical properties and biological activity. Key comparisons include:

Table 1: Substituent and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Features
Target: (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid 1366279-75-5 C₇H₈BrNO₂S 250.11 2-bromo-thiophen-3-yl Bromine’s bulky size enhances lipophilicity; thiophene’s electron-rich nature may aid π-π interactions .
(3S)-3-Amino-3-(3-iodophenyl)propanoic acid HCl - C₉H₁₁ClINO₂ 327.55 3-iodo-phenyl Iodine’s larger atomic radius increases steric hindrance; higher molecular weight .
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid HCl 490034-83-8 C₉H₁₁Cl₂NO₂ 244.10 3-chloro-phenyl Chlorine’s electronegativity enhances polar interactions; lower molecular weight vs. bromo analog .
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid 3685-51-6 C₇H₉NO₂S 171.21 thiophen-3-yl Lacks halogen; lower molecular weight and reduced steric effects .
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid 909709-43-9 C₉H₈Cl₂NO₂ 247.07 3,4-dichloro-phenyl Dual chloro substituents enhance electron-withdrawing effects; potential for enhanced binding affinity .

Key Observations :

  • Bromine vs. Chlorine/Iodine: Bromine’s intermediate size and electronegativity balance lipophilicity and reactivity.
  • Thiophene vs.

Biological Activity

(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid is a novel amino acid derivative notable for its unique thiophene structure, which includes a bromine substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H8_8BrNO2_2S
  • Molecular Weight : Approximately 250.12 g/mol
  • CAS Number : 955879-83-1

The structure of this compound features a thiophene ring that enhances its biological interactions due to the electron-withdrawing nature of the bromine atom.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell cycle progression, likely through modulation of specific signaling pathways.

The biological effects of this compound are attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could interact with specific receptors, influencing signaling cascades that regulate cell growth and survival.
  • Apoptotic Pathways : Evidence suggests that it promotes apoptosis in cancer cells by activating caspases and other apoptotic factors.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AntimicrobialEffective against Gram-positive bacteriaDisruption of cell wall synthesis
AnticancerInhibits proliferation in cancer cell linesInduction of apoptosis
Enzyme InhibitionModulates enzyme activityAlters metabolic pathways

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
  • Cancer Cell Line Research : In experiments involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against tumor growth.

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